Cyclooctanone tosyl hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

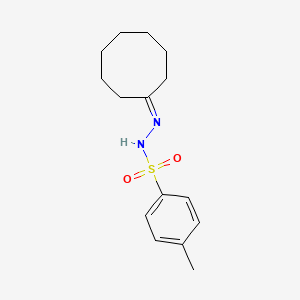

Cyclooctanone tosyl hydrazone is a chemical compound that belongs to the class of tosylhydrazones. Tosylhydrazones are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is derived from cyclooctanone and p-toluenesulfonyl hydrazide, and it has found applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanone tosyl hydrazone can be synthesized through the reaction of cyclooctanone with p-toluenesulfonyl hydrazide. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain high purity this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve efficient and cost-effective production at an industrial scale .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of cyclooctanone tosylhydrazone is the reverse reaction of its formation, regenerating cyclooctanone . The reaction involves water and typically requires acid catalysis.

Shapiro Reaction

Cyclooctanone tosylhydrazone can be used in the Shapiro reaction as a leaving group in elimination reactions . The Shapiro reaction requires a strong base to proceed .

Bamford-Stevens Reaction

When sodium methoxide is employed as the base in the Shapiro reaction with cyclooctanone tosylhydrazone, the reaction is referred to as the Bamford-Stevens reaction . This reaction results in the formation of an alkene via the elimination of the tosylhydrazone moiety .

Reduction to Cyclooctane

Cyclooctanone tosylhydrazone can be reduced to cyclooctane using reagents such as sodium borohydride and borane . This reaction converts the carbonyl functionality of the original cyclooctanone into a methylene group .

Metal Carbene Formation

Tosylhydrazone salts, including those derived from cyclooctanone, can react with metals to form metal carbenes . These metal carbenes can then be used in cyclopropanations and epoxidations . For example, the sodium salt of benzaldehyde tosylhydrazone can be converted to a rhodium metal carbene, which can then be used in transition metal-catalyzed cyclopropanation .

Cross-Coupling Reactions

Cyclooctanone tosylhydrazone can serve as a starting material for cross-coupling reactions . In these reactions, the tosylhydrazone reacts with a coupling partner, such as an aryl halide, in the presence of a catalyst system to form new carbon-carbon bonds .

Transannular Reactions

Cyclooctane derivatives can undergo transannular reactions due to the spatial proximity of atoms across the ring . Transannular reactions involve interactions between non-adjacent atoms in medium-sized rings, such as cyclooctane . While not specific to the tosylhydrazone derivative, the cyclooctane ring system can undergo transannular hydride shifts and other interactions .

Biological Activity of N-Tosylhydrazones

N-tosylhydrazones have shown significant cytotoxic activity and may have potential as drugs for the treatment of triple-negative breast cancer (TNBC) . Specific N-tosylhydrazones exhibit pro-apoptosis functions against TNBC cell lines .

Fragmentation Reactions

Alpha-diazo carbonyl compounds, especially with a six-membered ring, can be used to generate macrocyclic alkynones. Although an alpha-diazo cyclooctanone fragment-containing substrate is not feasible, fragmentation reactions can be performed with similar ring systems to yield various products .

Transition-Metal-Free Transformations

N-tosylhydrazones, including cyclooctanone tosylhydrazone, can undergo a variety of transition-metal-free transformations, acting as diazo precursors, carbene sources, 1,3-dipoles, and one-carbon synthons .

Additional reactions

| Reaction | Conditions | Products |

|---|---|---|

| Wolff-Kishner Reduction | Hydrazine, strong base (KOH or NaOH), high temperature | Methylene group (Cyclooctane) |

| Shapiro Reaction | Strong base (e.g. lithium diisopropylamide) | Alkene |

| Metal-catalyzed decomposition | Transition metal catalyst (e.g. Rh, Cu) | Carbene insertion products, cyclopropanes, or alkenes |

| Hydrolysis | Acidic conditions (e.g. HCl, H2SO4) | Cyclooctanone, Tosylhydrazine |

These reactions showcase the versatility of cyclooctanone tosylhydrazone as a synthetic intermediate, allowing access to a range of compounds with diverse structures and applications.

Scientific Research Applications

Heterocyclic Chemistry

Cyclooctanone tosyl hydrazone has been employed as a synthon in heterocyclic chemistry. It serves as a precursor for synthesizing various heterocycles, including pyrazoles and triazoles, through cycloaddition reactions. These heterocycles are significant due to their biological activities, making this compound a crucial intermediate in drug development .

Transition-Metal-Free Transformations

Recent studies highlight the utility of N-tosylhydrazones, including this compound, in transition-metal-free transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds without the need for metal catalysts, thus simplifying synthetic protocols and reducing environmental impact . Notably, these compounds can act as diazo precursors, enabling the synthesis of complex molecules through subsequent reactions.

Synthesis of Biologically Active Compounds

A notable application of this compound is in the synthesis of biologically active compounds. For instance, its derivatives have been utilized to create novel anti-cancer agents and anti-inflammatory drugs. The ability to modify the hydrazone moiety allows for fine-tuning of pharmacological properties .

Photochemical Reactions

This compound has also been explored in photochemical reactions, particularly in generating reactive intermediates that can undergo further transformations under light irradiation. This method has been applied to synthesize complex organic frameworks that are challenging to obtain through traditional methods .

Summary of Synthetic Applications

| Application Area | Reaction Type | Key Products |

|---|---|---|

| Heterocyclic Synthesis | Cycloaddition | Pyrazoles, Triazoles |

| Transition-Metal-Free | C−C Bond Formation | Complex Organic Molecules |

| Photochemical Reactions | Light-Induced Transformations | Reactive Intermediates |

Mechanism of Action

Cyclooctanone tosyl hydrazone can be compared with other tosylhydrazones such as benzaldehyde tosyl hydrazone and acetone tosyl hydrazone. While all tosylhydrazones share similar reactivity patterns, this compound is unique due to its cyclic structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements .

Comparison with Similar Compounds

- Benzaldehyde tosyl hydrazone

- Acetone tosyl hydrazone

- Cyclohexanone tosyl hydrazone

Biological Activity

Cyclooctanone tosyl hydrazone is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is derived from cyclooctanone and tosyl hydrazine. The general structure can be represented as follows:

This compound features a hydrazone functional group, which is known for its reactivity and ability to form various derivatives.

Biological Activities

The biological activities of this compound and similar hydrazones are diverse. Key activities include:

- Antimicrobial Activity : Hydrazones have shown effectiveness against various bacterial and fungal strains. Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections .

- Anticancer Properties : Research has demonstrated that certain hydrazones possess anticancer activity. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results indicate that this compound has potential as an antimicrobial agent .

2. Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

3. Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound using a carrageenan-induced paw edema model in rats. The results were as follows:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (50 mg/kg) | 45 |

| This compound (100 mg/kg) | 70 |

These results indicate a dose-dependent anti-inflammatory effect .

Q & A

Q. What are the optimized synthetic methodologies for preparing cyclooctanone tosyl hydrazone, and how do reaction conditions influence yields?

Basic Research Focus

this compound is synthesized via condensation of cyclooctanone with tosyl hydrazine in anhydrous solvents (e.g., ethanol or methanol) under reflux. Key variables include stoichiometric ratios (typically 1:1.2 ketone:hydrazine), temperature (60–80°C), and reaction time (4–6 hours). Acid catalysis (e.g., HCl or acetic acid) accelerates imine formation. Experimental yields vary from 70–90% depending on solvent purity and moisture control . For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent oxidation side reactions.

Advanced Insight

For sensitive substrates, Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) can activate carbonyl groups, enabling hydrazone formation under milder conditions (room temperature, shorter reaction times) while minimizing side products like over-oxidized or dimerized species . Microwave-assisted synthesis (50–100 W, 10–30 minutes) improves reaction efficiency and yield consistency by enhancing molecular collision rates .

Q. How can computational methods (e.g., DFT-D) predict noncovalent interactions in this compound derivatives?

Advanced Research Focus

Density Functional Theory with dispersion correction (DFT-D) is critical for modeling weak interactions (e.g., van der Waals, π-stacking) in this compound complexes. The revised DFT-D3 method incorporates atom-pairwise dispersion coefficients and fractional coordination numbers to accurately simulate molecular geometries and binding energies. For example, DFT-D3 predicts the stabilization of hydrazone-metal adducts (e.g., Ag surfaces) with mean absolute deviations <1 kcal/mol compared to experimental data . Three-body terms in DFT-D are essential for modeling multi-component systems (e.g., graphene-hydrazone interfaces), correcting interlayer binding energies by ~10% .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify hydrazone tautomerism (e.g., E/Z isomerism) and confirm successful condensation. The NH proton typically appears at δ 10–12 ppm, while the tosyl group’s aromatic protons resonate at δ 7.6–7.8 ppm .

- XRD Analysis : Single-crystal X-ray diffraction unambiguously confirms molecular geometry, including bond angles and torsional strain in the cyclooctane ring. For example, XRD revealed a tosyl group migration from N-9 to C-2 in a related hydrazone derivative, resolving conflicting NMR data .

Advanced Insight

High-resolution mass spectrometry (HRMS) coupled with isotopic labeling (e.g., <sup>15</sup>N) distinguishes fragmentation pathways during decomposition or derivatization. For example, HRMS confirmed the retention of molecular mass during tosyl group migration, ruling out alternative cleavage mechanisms .

Q. How do reaction mechanisms differ between Shapiro and Bamford-Stevens reactions using this compound?

Advanced Research Focus

- Shapiro Reaction : Treatment with strong bases (e.g., n-BuLi) generates diazo intermediates, which undergo β-hydride elimination to form alkenes. This compound produces strained bicyclic alkenes (e.g., norbornene analogs) in yields up to 52%, with stereochemistry controlled by the base’s coordination geometry .

- Bamford-Stevens Reaction : Thermal or photolytic cleavage in aprotic solvents (e.g., DMSO) yields carbenes. The cyclooctane ring’s conformational flexibility directs carbene insertion sites, favoring endo-trig pathways for ring-expanded products .

Data Contradiction Note : Discrepancies in product distributions (e.g., unexpected diastereomers) may arise from solvent polarity effects on transition states. Computational MD simulations (DFT-D3) reconcile these differences by modeling solvent-solute interactions .

Q. What strategies address contradictory bioactivity data in hydrazone derivatives?

Advanced Research Focus

Contradictions in biological assays (e.g., antimicrobial vs. cytotoxic activity) often stem from:

- pH-Dependent Reactivity : Hydrazones exhibit pH-sensitive tautomerism, altering binding affinities. For example, acyl hydrazones show enhanced antifungal activity at acidic pH due to protonation of the -NH group, facilitating membrane penetration .

- Metabolic Interference : Conflicting cytotoxicity data may reflect off-target effects (e.g., ROS generation) in mammalian vs. microbial cells. Metabolomic profiling (GC-MS) identifies differential lipid peroxidation levels, guiding SAR optimization .

Resolution Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For instance, prioritize derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance target specificity .

Q. How can green chemistry principles improve the sustainability of hydrazone synthesis?

Basic Research Focus

- Aqueous Media : Replace organic solvents with water-ethanol mixtures, achieving yields >80% via micellar catalysis (e.g., SDS surfactant) .

- Mechanochemical Synthesis : Solvent-free grinding (ball milling) reduces waste and energy consumption, with reaction times <1 hour .

Advanced Insight

Microwave irradiation in aqueous media accelerates this compound formation (95% yield in 15 minutes) while enabling catalyst recycling. However, scalability challenges persist due to dielectric heating heterogeneity .

Q. What role do hydrazone derivatives play in agrochemical discovery?

Advanced Research Focus

this compound scaffolds are precursors for:

- Insecticides : Structural splicing with indole or coumarin fragments enhances lethality against Aedes aegypti (LC₅₀ = 1.0 mg/L) via acetylcholinesterase inhibition .

- Herbicides : Sulfonyl hydrazone derivatives disrupt plant auxin signaling, with EC₅₀ values <10 mg/L for broadleaf weeds. Substituent positioning on the aryl ring (para > meta) dictates herbicidal potency .

Methodological Gap : Most studies lack target validation (e.g., crystallographic binding studies). Integrate molecular docking (AutoDock Vina) with isothermal titration calorimetry (ITC) to map ligand-receptor interactions .

Properties

CAS No. |

2567-85-3 |

|---|---|

Molecular Formula |

C34H46O3 |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

4-[4,4-bis(3-tert-butyl-4-hydroxyphenyl)butan-2-yl]-2-tert-butylphenol |

InChI |

InChI=1S/C34H46O3/c1-21(22-11-14-29(35)26(18-22)32(2,3)4)17-25(23-12-15-30(36)27(19-23)33(5,6)7)24-13-16-31(37)28(20-24)34(8,9)10/h11-16,18-21,25,35-37H,17H2,1-10H3 |

InChI Key |

UISUNQPJOFOKPB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCC2 |

Canonical SMILES |

CC(CC(C1=CC(=C(C=C1)O)C(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.